6-O-p-Hydroxybenzoylaucubin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

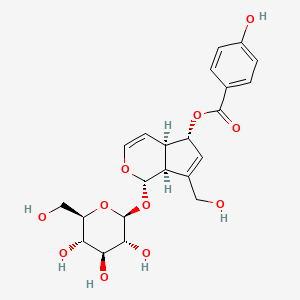

6-O-p-Hydroxybenzoylaucubin is a naturally occurring iridoid glycoside found in various plant species, particularly within the Bignoniaceae family. This compound is known for its diverse pharmacological properties and potential therapeutic applications. Its chemical formula is C22H26O11, and it has a molecular weight of 466.44 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Hydroxybenzoylaucubin typically involves the esterification of aucubin with p-hydroxybenzoic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the ester bond. The process generally includes the following steps:

Activation of p-Hydroxybenzoic Acid: This is achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification Reaction: The activated p-hydroxybenzoic acid is then reacted with aucubin in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 6-O-p-Hydroxybenzoylaucubin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride, resulting in the conversion of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in an organic solvent like dichloromethane.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: this compound alcohol.

Substitution: Substituted derivatives with various nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides in plant extracts.

Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

Medicine: Due to its pharmacological properties, 6-O-p-Hydroxybenzoylaucubin is investigated for its potential therapeutic effects in treating conditions such as inflammation, microbial infections, and oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 6-O-p-Hydroxybenzoylaucubin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparación Con Compuestos Similares

6-O-p-Hydroxybenzoylaucubin is unique due to its specific esterification with p-hydroxybenzoic acid. Similar compounds include:

Aucubin: The parent compound, which lacks the p-hydroxybenzoate moiety.

6-O-Benzoylaucubin: Similar structure but with a benzoyl group instead of p-hydroxybenzoate.

6-O-p-Hydroxybenzoylajugol: Another iridoid glycoside with a similar esterification pattern.

These compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.

Actividad Biológica

6-O-p-Hydroxybenzoylaucubin is a naturally occurring iridoid glycoside predominantly found in various plant species, particularly within the Bignoniaceae family. Its chemical formula is C22H26O11, with a molecular weight of 466.44 g/mol. This compound is recognized for its diverse pharmacological properties, including significant antioxidant , anti-inflammatory , and antimicrobial activities, making it a subject of interest in biological and medicinal research .

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This activity helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's mechanism involves the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant enzymes .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Scavenges free radicals |

| Ascorbic Acid | 50 | Reducing agent, electron donor |

| Quercetin | 30 | Inhibits lipid peroxidation |

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is critical in managing inflammatory diseases, including arthritis and inflammatory bowel disease. Studies indicate that this compound downregulates the NF-κB signaling pathway, which plays a pivotal role in inflammation .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various bacterial and fungal strains. It disrupts microbial cell membranes and inhibits growth through its interaction with cellular components. Notably, it has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound can be attributed to its structural features that allow it to interact with various molecular targets:

- Antioxidant Mechanism : By donating electrons, it neutralizes free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA.

- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines reduces inflammation at the cellular level.

- Antimicrobial Mechanism : The disruption of microbial membranes leads to cell lysis and death.

Case Study 1: Antioxidant Effects in Neuroprotection

A study published in the Journal of Ethnopharmacology investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with this compound significantly reduced neuronal apoptosis and improved cell viability compared to controls .

Case Study 2: Anti-inflammatory Properties in Arthritis Models

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers. Histological analysis showed less synovial inflammation compared to untreated groups, suggesting its potential as a therapeutic agent for inflammatory conditions .

Propiedades

IUPAC Name |

[(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWZFNOVWZEQMF-QNAXTHAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What other iridoids were found alongside 6-O-p-hydroxybenzoylaucubin in the Crescentia cujete fruits?

A1: The research paper [] describes the isolation of four new 11-nor-iridoids from Crescentia cujete fruits:

Q2: How was the structure of this compound determined?

A2: The researchers used spectroscopic analysis to elucidate the structure of this compound and the other isolated compounds []. While the paper does not delve into specific details for each compound, this type of analysis generally includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide information about the compound's molecular weight, functional groups, and connectivity of atoms, ultimately allowing for the determination of its structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.